4-(2,3-Dichlorophenyl)pyridine
Description
Contextual Significance within Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in chemistry and biology. The pyridine (B92270) ring is a fundamental structural motif found in numerous natural products, including vitamins and alkaloids, as well as in a vast number of synthetic pharmaceuticals and agrochemicals. wikipedia.orgnih.gov Pyridine-based structures are among the most prevalent heterocycles in drug design, valued for their ability to influence a compound's pharmacological activity. nih.gov
The pyridine nitrogen atom can act as a hydrogen bond acceptor and a base, allowing for specific interactions with biological targets like enzymes and receptors. youtube.com The aromatic nature of the ring provides a rigid scaffold upon which various functional groups can be strategically placed to optimize binding affinity and selectivity. The incorporation of a dichlorophenyl group, as seen in 4-(2,3-Dichlorophenyl)pyridine, further modulates the molecule's lipophilicity, electronic distribution, and potential for specific interactions, making it a valuable building block in the design of new bioactive molecules.
Evolution of Dichlorophenylpyridine Scaffold Research
Research into dichlorophenylpyridine scaffolds has been particularly active in the realm of medicinal chemistry. While studies may investigate various isomers, the core structure has proven to be a potent pharmacophore for targeting specific biological pathways. A notable area of investigation has been the development of (dichlorophenyl)pyridine-based molecules as enzyme inhibitors. nih.govfigshare.com
For instance, extensive research has been conducted on (3,5-dichlorophenyl)pyridine derivatives as inhibitors of furin, a proprotein convertase enzyme. nih.govfigshare.comacs.orgresearchgate.netacs.org These studies have elucidated a unique induced-fit binding mechanism where the inhibitor causes a significant conformational change in the enzyme's active site. nih.govacs.orgacs.org This line of research demonstrates a sophisticated approach to drug design, moving beyond simple substrate mimics to develop allosteric or non-canonical inhibitors. The evolution of this research showcases a progression from identifying initial hits to detailed structural and biophysical characterization to understand the precise molecular interactions at play. nih.govresearchgate.netresearchgate.net This detailed understanding provides a roadmap for future structure-based drug discovery efforts. nih.govacs.org
Furthermore, research has explored the synthesis and activity of related structures containing the 2,3-dichlorophenyl moiety, such as aminotriazole-based P2X7 receptor antagonists, indicating the versatility of the dichlorophenylpyridine scaffold in targeting different classes of proteins. nih.gov
Scope and Objectives of Academic Inquiry into this compound
The primary objective of academic inquiry into this compound and its isomers is the discovery and development of novel chemical entities with specific biological activities. The research scope typically encompasses several key areas:
Chemical Synthesis: A fundamental objective is to develop efficient and versatile synthetic routes to access this compound and its derivatives. This involves exploring various coupling reactions and functional group manipulations to create libraries of related compounds for structure-activity relationship (SAR) studies. orgsyn.orgprepchem.combeilstein-journals.org
Biological Screening: A major goal is to evaluate these compounds for their potential as therapeutic agents. This involves screening them against various biological targets, such as enzymes or receptors, to identify potent and selective modulators. For example, research on related dichlorophenylpyridine compounds has focused on their activity as furin inhibitors or P2X7 receptor antagonists. nih.govnih.gov
Structural Biology: For promising compounds, a key objective is to understand their mechanism of action at a molecular level. Techniques like X-ray crystallography are used to determine the three-dimensional structure of the compound bound to its biological target. nih.govacs.orgresearchgate.net This information is crucial for explaining the observed biological activity and for guiding the rational design of improved analogues.
Biophysical and Biochemical Characterization: Researchers aim to quantify the binding affinity and kinetics of these molecules. nih.govresearchgate.net Methods such as surface plasmon resonance (SPR) and various enzyme activity assays are employed to determine parameters like IC50 values (the concentration of an inhibitor required to reduce the activity of a biological process by half). researchgate.netresearchgate.net
The overarching goal is to leverage the unique structural features of the dichlorophenylpyridine scaffold to address unmet needs in medicine by creating novel and effective therapeutic agents. nih.gov
Data on Dichlorophenylpyridine Derivatives
Research into dichlorophenylpyridine scaffolds often involves detailed biochemical and biophysical characterization. The table below presents representative data for a series of (3,5-dichlorophenyl)pyridine-based furin inhibitors, illustrating the type of quantitative analysis performed in this area of research.
| Compound | IC50 (nM) with TGFβ-derived substrate researchgate.net | IC50 (nM) with S-protein-derived substrate researchgate.net |
|---|---|---|
| Compound 1 | 2.3 | 1.1 |
| Compound 2 | 1.3 | 0.8 |
| Compound 3 | 1.8 | - |
| Compound 4 | 2.6 | - |
| Compound 5 | 78 | - |
Structure
3D Structure
Properties
Molecular Formula |
C11H7Cl2N |
|---|---|
Molecular Weight |
224.08 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)pyridine |
InChI |
InChI=1S/C11H7Cl2N/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8/h1-7H |
InChI Key |
ZLRJQCKRMOVKTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,3 Dichlorophenyl Pyridine
Classical and Established Synthetic Routes
Traditional methods for synthesizing 4-arylpyridines have been refined over the years to provide reliable, albeit sometimes harsh, reaction conditions.
Hantzsch-Type Condensation Approaches
The Hantzsch pyridine (B92270) synthesis, first reported in 1881 by Arthur Rudolf Hantzsch, is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to the corresponding pyridine. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org
For the synthesis of unsymmetrical 4-aryl-1,4-dihydropyridines, a modified Hantzsch-type condensation can be employed. This often involves the Michael addition of a suitable enamine to a benzylideneacetoacetate derivative. researchgate.net While the classical Hantzsch reaction can have drawbacks like long reaction times and low yields, various modifications have been developed to overcome these issues. wikipedia.orgarabjchem.org For instance, the use of different catalysts and reaction media can significantly improve the efficiency of the condensation. wikipedia.orgajol.info
A general approach for synthesizing 4-arylpyridines via a Hantzsch-type reaction is outlined in the table below.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Notes |
| Aldehyde (e.g., 2,3-dichlorobenzaldehyde) | β-keto ester (e.g., ethyl acetoacetate) (2 equiv.) | Nitrogen source (e.g., ammonium acetate) | 4-(2,3-Dichlorophenyl)-1,4-dihydropyridine derivative | The dihydropyridine (B1217469) is subsequently oxidized to the final pyridine product. |
Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for the synthesis of 4-arylpyridines. nih.govresearchgate.net This reaction typically involves the coupling of a pyridine-based boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. nih.govnih.govfujifilm.com
The synthesis of 5-(2,3-dichlorophenyl)pyrimidine, a structurally related compound, has been achieved through Suzuki-Miyaura coupling. bohrium.com A significant challenge in these reactions can be the formation of impurities derived from the phosphorus ligands of the catalyst; however, methods have been developed to suppress these side reactions. nih.gov The choice of boronic acid derivative, such as boronic acids, boronate esters, or MIDA boronates, is crucial as they are generally non-toxic and stable. rsc.org
A representative Suzuki-Miyaura coupling reaction is detailed in the following table.
| Pyridine Derivative | Aryl Source | Catalyst System | Product |
| 4-Halopyridine (e.g., 4-bromopyridine) | 2,3-Dichlorophenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-(2,3-Dichlorophenyl)pyridine |
| 4-Pyridylboronic acid | 1-Bromo-2,3-dichlorobenzene | Pd catalyst, Base | This compound |
Other cross-coupling reactions, such as the Hiyama coupling, which uses organosilanes, have also been employed for the synthesis of arylpyridines. nih.gov
Regioselective Functionalization Techniques
The direct and selective functionalization of the pyridine ring presents a significant challenge due to the electronic nature of the heterocycle. researchgate.net However, various regioselective methods have been developed to introduce substituents at specific positions.
One approach involves the use of directing groups to guide the functionalization to a particular carbon atom. For instance, a bromo-substituent on an aryl group attached to the pyridine can act as a traceless directing group in palladium-catalyzed C-H bond activation, leading to functionalization at the C3-position of the pyridine ring. researchgate.net Another strategy is the use of a blocking group to prevent reaction at more reactive sites, thereby enabling functionalization at the desired position, such as the C4-position. nih.govchemrxiv.orgscispace.com
Recent advancements have also focused on catalyst-controlled regioselectivity. For example, a bifunctional N-heterocyclic carbene-ligated Ni–Al catalyst has been shown to override the intrinsic C2/4 selectivity of pyridines, allowing for selective C3-alkenylation. researchgate.net Furthermore, the generation of pyridyne intermediates offers a unique pathway for the regioselective difunctionalization of the pyridine ring. nih.gov
Emerging and Sustainable Synthesis Protocols
In line with the principles of green chemistry, new synthetic methods are being developed to be more environmentally friendly and efficient.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtubitak.gov.tr This technology has been successfully applied to the synthesis of various pyridine derivatives. nih.govresearchgate.netsioc-journal.cn
For example, microwave irradiation has been used to promote the Suzuki-Miyaura coupling for the synthesis of 4-arylpyrimidines in water, an environmentally benign solvent. thieme.de Microwave-assisted Hantzsch-type reactions have also been reported, providing an efficient route to 1,4-dihydropyridines. researchgate.net The key advantages of microwave synthesis include rapid heating, which can lead to different product distributions compared to conventional methods, and the ability to perform reactions under solvent-free conditions. tubitak.gov.tracs.org
The table below highlights the benefits of microwave-assisted synthesis for arylpyridine derivatives.
| Reaction Type | Conventional Method | Microwave-Assisted Method |
| Hantzsch Condensation | Long reaction times, often requires reflux in organic solvents. arabjchem.org | Reduced reaction times (minutes vs. hours), often higher yields. researchgate.netsioc-journal.cn |
| Suzuki-Miyaura Coupling | Typically requires hours of heating. | Faster reaction rates, can be performed in greener solvents like water. thieme.de |
Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, offers several advantages over traditional batch production, including improved safety, better heat and mass transfer, and enhanced process control. thechemicalengineer.comalmacgroup.comsterlingpharmasolutions.com This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. almacgroup.com
While specific examples of the synthesis of this compound using flow chemistry are not extensively documented in the provided results, the principles of continuous processing are applicable to many of the established synthetic routes. For instance, a regioselective 3,4-difunctionalization of pyridines via pyridyne intermediates has been successfully adapted to a continuous flow setup. nih.gov The transition from batch to continuous manufacturing can lead to significant improvements in yield and waste reduction. thechemicalengineer.com For example, Novartis reported a near doubling of yield and a halving of waste for a pharmaceutical intermediate when switching to a continuous process. thechemicalengineer.com
The potential benefits of implementing flow chemistry for the synthesis of this compound are summarized below.
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reaction volumes. almacgroup.com |
| Process Control | More difficult to control temperature and mixing. | Precise control over reaction parameters. sterlingpharmasolutions.com |
| Scalability | Can be challenging to scale up. | More straightforward to scale by running the process for longer. |
| Efficiency | Often involves downtime for cleaning and setup. thechemicalengineer.com | Continuous operation leads to higher productivity. thechemicalengineer.com |
Green Chemistry Principles in Synthesis
In recent years, the synthesis of pyridine derivatives has increasingly incorporated principles of green chemistry to minimize environmental impact, reduce waste, and enhance safety and efficiency. These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical processes.
Microwave-assisted synthesis has emerged as a significant green chemistry tool, offering substantial advantages over conventional heating methods. acs.org For the synthesis of pyridine derivatives, microwave irradiation dramatically reduces reaction times from several hours to just a few minutes (e.g., 2–7 minutes) and often leads to higher yields (82–94%) and purer products. acs.orgresearchgate.net This technique is not only time-efficient but also aligns with green principles by reducing energy consumption. tubitak.gov.tr
The choice of solvent is another cornerstone of green synthetic chemistry. Water is considered an ideal green solvent due to its non-toxic, inexpensive, and environmentally benign nature. researchgate.net In multicomponent reactions for synthesizing functionalized pyridines, water has been shown to be a highly effective medium. researchgate.net Similarly, ethanol (B145695) is another green solvent used in both conventional and microwave-assisted syntheses. acs.orgresearchgate.net The development of solvent-free reaction conditions represents a further advancement, eliminating solvent waste and simplifying product isolation. nih.govrsc.org Such solvent-free systems, often combined with microwave irradiation or ultrasonication, have proven to be highly efficient for preparing 1,4-dihydropyridines. researchgate.net
Furthermore, multicomponent reactions (MCRs), such as the Hantzsch synthesis of dihydropyridines, are inherently green as they combine multiple starting materials in a single step, leading to complex products. kuleuven.be This approach maximizes atom economy and procedural efficiency, reducing the number of synthetic steps and the associated waste generation. researchgate.net The use of recyclable catalysts, such as magnetic nanoparticle-supported catalysts, also contributes to the greening of pyridine synthesis by allowing for easy separation and reuse of the catalyst. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings using "green" alcohol solvents like tert-amyl alcohol also represent a move away from more hazardous solvents and expensive palladium catalysts. nih.gov
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the choice of catalyst, solvent, base, temperature, and reaction time. The Suzuki-Miyaura cross-coupling reaction is a prominent method for synthesizing biaryl compounds and has been a focus of optimization studies. mdpi.com
Catalyst and Ligand Selection: The catalyst system, typically a palladium or nickel complex with a phosphine (B1218219) ligand, is fundamental to the success of the Suzuki-Miyaura reaction. While Pd(PPh₃)₄ is a standard catalyst, studies have shown that others like Pd(OAc)₂ combined with specific ligands (e.g., S-Phos) can be highly effective. mdpi.com For sterically hindered substrates, the choice of ligand is critical, with bulky P-bidentate ligands often providing the best results. researchgate.net Optimization studies also explore the catalyst loading, with amounts as low as 5 mol% being sufficient in some cases. researchgate.net
Solvent Effects: The reaction solvent significantly influences reaction rates and yields. While classic Suzuki reactions often use solvents like dioxane or toluene, green chemistry initiatives have driven the exploration of alternatives. nih.govmdpi.com For instance, a mixture of toluene, ethanol, and water is often used. mdpi.com The effect of different solvents on yield is a common focus of optimization, as shown in the table below based on a model reaction for a dihydropyridone derivative. nih.gov
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| H₂O | 60 | 70 |
| EtOH | 55 | 82 |
| MeCN | 60 | 75 |
| EtOH/H₂O (1:1) | 50 | 85 |
| Solvent-free | 32 | 93 |
This interactive table illustrates the impact of different solvents on the yield and reaction time for the synthesis of a model dihydropyridone compound, highlighting the effectiveness of solvent-free conditions. nih.gov
Temperature and Reaction Time: Temperature is a critical parameter, with higher temperatures generally accelerating the reaction. However, an optimal temperature must be found to avoid the formation of by-products. In one study, 70°C was identified as the ideal temperature for a specific pyridine synthesis. researchgate.net Microwave-assisted synthesis has been shown to drastically reduce reaction times from hours to minutes while often improving yields. acs.orgjocpr.com For example, a conventional synthesis of 1-(2,3-dichlorophenyl)-piperazine hydrochloride required 27 hours at reflux (140-145°C) to achieve an 81-82% yield, whereas a microwave-assisted method could be completed in a much shorter time. jocpr.com
The table below demonstrates the optimization of microwave power and reaction time for a generic reaction, showing that maximum yield can be achieved by fine-tuning these parameters. jocpr.com
| Microwave Power (Watts) | Time (minutes) | Yield (%) |
|---|---|---|
| 160 | 2.0 | 75 |
| 350 | 2.0 | 92 |
| 500 | 2.0 | 88 |
| 350 | 1.0 | 85 |
| 350 | 1.5 | 90 |
This interactive table shows the results of optimizing microwave power and reaction time to maximize product yield, with 350W for 2 minutes proving optimal in this model system. jocpr.com
Advanced Purification and Isolation Strategies
Following the synthesis of this compound, effective purification and isolation are necessary to obtain the compound in high purity. The most common and effective technique for purifying aryl-pyridine derivatives is flash column chromatography on silica (B1680970) gel. kuleuven.bescielo.org.mxnih.gov
The process typically involves an initial aqueous workup to remove inorganic salts and water-soluble impurities. The reaction mixture is quenched, often with a base like potassium carbonate (K₂CO₃), and then extracted with an organic solvent such as ethyl acetate or diethyl ether. kuleuven.be The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. kuleuven.benih.gov
This crude material is then subjected to column chromatography. The choice of eluent (the solvent system that flows through the column) is critical for achieving good separation. A gradient of solvents, typically a mixture of a non-polar solvent like heptane (B126788) or petroleum spirits and a more polar solvent like ethyl acetate, is often employed. kuleuven.benih.gov The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC). scielo.org.mx
After chromatography, recrystallization is often used as a final purification step. The isolated product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. nih.gov For instance, recrystallization from ethanol has been used to obtain pyridine derivatives as pure crystalline solids. nih.gov In cases where the product is a salt, such as a hydrochloride salt, it can be precipitated by adjusting the pH and then recrystallized from a suitable solvent like methanol. jocpr.com
For challenging separations or to ensure very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography and can be used to separate diastereomeric pairs or remove trace impurities. nih.gov
Mechanistic Investigations of 4 2,3 Dichlorophenyl Pyridine Formation and Reactivity
Elucidation of Reaction Pathways and Transition States
The formation of the 4-(2,3-dichlorophenyl)pyridine scaffold can be achieved through several modern synthetic methodologies, most notably transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent pathway for constructing the crucial C-C bond between the pyridine (B92270) and phenyl rings.
A plausible synthetic route involves the reaction of a pyridine derivative, such as 4-bromopyridine (B75155) or a 4-pyridylboronic acid, with a corresponding 2,3-dichlorophenyl partner. For instance, the coupling of 5-bromo-2-fluoropyridine (B45044) with 2,3-dichlorophenylboronic acid has been demonstrated to proceed in the presence of a palladium catalyst. nih.gov The generally accepted mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., a bromopyridine), forming a Pd(II) complex.
Transmetalation: The organoboron species (e.g., 2,3-dichlorophenylboronic acid) transfers its organic group to the palladium center, typically requiring a base to activate the boronic acid. This step forms a diorganopalladium(II) intermediate.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the final biaryl product, this compound.
While specific transition state calculations for this compound are not widely reported, the energetics of these fundamental steps are well-studied for the Suzuki reaction, with reductive elimination generally being the irreversible, product-forming step.
Alternatively, the related 1,4-dihydropyridine (B1200194) (DHP) scaffold bearing a 4-(2,3-dichlorophenyl) group is often synthesized via the Hantzsch reaction. kuleuven.begoogle.com This multicomponent reaction follows a pathway beginning with a Knoevenagel condensation between an aldehyde (2,3-dichlorobenzaldehyde) and a β-ketoester, followed by a Michael addition of a second equivalent of the ketoester (or an enamine). kuleuven.be The final step is a ring-closing condensation to form the 1,4-dihydropyridine ring. kuleuven.be Subsequent oxidation would be required to furnish the aromatic pyridine ring.
Role of Catalysis and Ligand Effects in Synthesis
Catalysis is central to the efficient synthesis of this compound and related structures. In Suzuki-type cross-coupling reactions, the choice of catalyst and ligands is critical for achieving high yields and reaction rates.
Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly employed. nih.gov The phosphine (B1218219) ligands play a multifaceted role: they stabilize the palladium center, prevent precipitation of palladium black, and modulate the electronic and steric properties of the catalyst, which in turn influences the rates of oxidative addition and reductive elimination.
Modern research has also explored more sophisticated catalytic systems. For example, magnetic nanoparticles coated with a silica-urea/choline chloride ligand have been used to catalyze the synthesis of other complex pyridines, demonstrating the move towards reusable and operationally simple catalysts. nih.gov Such systems can offer advantages like short reaction times and high product yields. nih.gov Furthermore, studies on nickel-catalyzed cross-coupling reactions have revealed that ligands, such as terpyridine, can be "non-innocent" or redox-active. lehigh.edu In these cases, the ligand does not merely act as a passive scaffold but actively participates in the electronic changes of the reaction, with the unpaired electron in a paramagnetic (terpyridine)Ni-alkyl complex residing heavily on the ligand itself. lehigh.edu This highlights that the ligand's electronic structure can be as important as the metal's in facilitating catalysis.
| Reaction Type | Catalyst System | Key Ligand/Component Function | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ / K₃PO₄ | PPh₃ (Triphenylphosphine) stabilizes Pd(0)/Pd(II) states. | nih.gov |
| Hantzsch Dihydropyridine (B1217469) Synthesis | Thermal or Acid Catalysis | Not applicable (often uncatalyzed or Brønsted acid promoted). | kuleuven.be |
| Pyridine Synthesis (General) | Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl | Heterogeneous, reusable magnetic catalyst for operational simplicity. | nih.gov |
| Alkyl-Alkyl Cross-Coupling | (terpyridine)Ni Complexes | Terpyridine acts as a redox-active ligand, stabilizing the metal center. | lehigh.edu |
Reactivity Profiles and Chemical Transformations of this compound
The chemical reactivity of this compound is dictated by the electronic characteristics of its two constituent aromatic rings.
The pyridine ring exhibits a distinct reactivity pattern that is opposite to that of benzene.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack. youtube.comyoutube.com This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which reduces the electron density of the ring. youtube.com Furthermore, the nitrogen's lone pair readily reacts with the acidic reagents used in most EAS reactions (e.g., HNO₃/H₂SO₄), forming a pyridinium (B92312) cation. gcwgandhinagar.com This positive charge makes the ring extremely electron-poor and even less susceptible to attack by electrophiles. gcwgandhinagar.com If a reaction is forced under very harsh conditions, substitution occurs preferentially at the 3- and 5-positions (meta to the nitrogen), as the intermediates for attack at these positions avoid placing the destabilizing positive charge directly on the nitrogen atom. youtube.comquimicaorganica.org
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comuoanbar.edu.iqvaia.com In this compound, the 4-position is blocked by the phenyl substituent, making the 2- and 6-positions the primary sites for NAS. The reaction proceeds via a high-energy anionic intermediate (a Meisenheimer-like complex). stackexchange.comechemi.com Attack at the 2- or 4-position is favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization for the intermediate. stackexchange.comuoanbar.edu.iqechemi.com This stabilization is not possible when the nucleophile attacks the 3-position. stackexchange.com
| Reaction Type | Position of Attack on Pyridine Ring | Reactivity relative to Benzene | Reason | Source |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | C-3, C-5 (meta) | Strongly Deactivated | Electron-withdrawing nitrogen; formation of deactivated pyridinium ion. | youtube.comgcwgandhinagar.comquimicaorganica.org |
| Nucleophilic Aromatic Substitution (NAS) | C-2, C-4, C-6 (ortho/para) | Strongly Activated | Electron-deficient ring; stabilization of anionic intermediate by nitrogen. | stackexchange.comuoanbar.edu.iqyoutube.com |
The two chlorine atoms on the phenyl ring serve as reactive handles for further functionalization. While direct nucleophilic aromatic substitution of these chlorine atoms is generally difficult, requiring harsh conditions or activation by strong electron-withdrawing groups, they are excellent leaving groups in metal-catalyzed cross-coupling reactions. This allows for the sequential and selective formation of new bonds. For example, the C-Cl bonds can participate in further Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions to introduce new aryl, alkyl, alkynyl, or amino groups, respectively. This versatility makes the dichlorophenyl moiety a useful building block for constructing more complex molecular architectures.
Due to its aromatic stability, the pyridine ring is generally resistant to ring-opening and rearrangement reactions under typical laboratory conditions. Such transformations are rare and usually require specific activation. For example, the cleavage of C-N bonds in coordinated pyridine ligands has been achieved using transition metal complexes. nih.gov In one study, a rhenium(I) carbonyl complex was shown to mediate the ring-opening of a coordinated bipyridine ligand under basic conditions, proceeding through a dearomatized intermediate. nih.gov This demonstrates that ring integrity can be overcome, but it is not a general reaction of the parent heterocycle. Similarly, specific rearrangement reactions of substituted pyridines have been reported, such as the transformation of certain derivatives into pyrano[3,4-c]pyridines, but these are highly substrate-dependent processes and not a general reactivity mode of this compound. researchgate.net
Advanced Structural Characterization and Conformational Analysis of 4 2,3 Dichlorophenyl Pyridine
Spectroscopic Methodologies for Structural Assignment
Spectroscopic techniques are fundamental in confirming the identity and purity of 4-(2,3-Dichlorophenyl)pyridine. Each method offers unique insights into the molecular architecture.
High-resolution NMR spectroscopy is indispensable for mapping the covalent framework of the molecule. Both ¹H and ¹³C NMR spectra provide characteristic signals for the pyridine (B92270) and dichlorophenyl rings.
¹H NMR: The proton spectrum is expected to show distinct signals for the protons on both aromatic rings. The protons on the pyridine ring typically appear as doublets or doublets of doublets, while the protons on the dichlorophenyl ring will present as a complex multiplet due to their coupling. The integration of these signals confirms the number of protons in each environment. libretexts.org
¹³C NMR: The carbon spectrum will display unique resonances for each carbon atom in the molecule, with chemical shifts indicating their electronic environment (e.g., carbons bonded to nitrogen or chlorine). libretexts.org
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignment. COSY reveals proton-proton coupling networks within each ring, while HSQC correlates each proton with its directly attached carbon atom. libretexts.org For related dichlorophenyl-pyridine derivatives, these 2D techniques have been essential for structural confirmation. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Py-C2, C6 | ~8.7 | ~150 |
| Py-C3, C5 | ~7.5 | ~124 |
| Py-C4 | - | ~148 |
| Ph-C1' | - | ~140 |
| Ph-C2' | - | ~133 |
| Ph-C3' | - | ~131 |
| Ph-C4' | ~7.4 | ~130 |
| Ph-C5' | ~7.3 | ~128 |
| Ph-C6' | ~7.6 | ~127 |
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, validating the molecular formula C₁₁H₇Cl₂N. rsc.org
A key feature in the mass spectrum is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.uk This results in a characteristic cluster of peaks for the molecular ion (M⁺):
M⁺ peak: Contains two ³⁵Cl atoms.
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
M+4 peak: Contains two ³⁷Cl atoms.
The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of a dichlorinated compound. chemguide.co.uk
Fragmentation patterns provide further structural information. Common fragmentation pathways would likely involve the cleavage of the C-C bond between the phenyl and pyridine rings or the loss of one or both chlorine atoms. smolecule.comlibretexts.orgspectroscopyonline.com
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₁₁H₇³⁵Cl₂N]⁺ | 223.0 | Molecular ion |
| [M+2]⁺ | [C₁₁H₇³⁵Cl³⁷ClN]⁺ | 225.0 | Isotope peak |
| [M+4]⁺ | [C₁₁H₇³⁷Cl₂N]⁺ | 227.0 | Isotope peak |
| [M-Cl]⁺ | [C₁₁H₇ClN]⁺ | 188.0 | Loss of a chlorine atom |
| [C₅H₄N]⁺ | [C₅H₄N]⁺ | 78.0 | Pyridyl fragment |
| [C₆H₃Cl₂]⁺ | [C₆H₃Cl₂]⁺ | 145.0 | Dichlorophenyl fragment |
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule's functional groups. nih.gov The spectra for this compound would be characterized by vibrations from both the pyridine and dichlorophenyl moieties.
Pyridine Ring Vibrations: C-H stretching modes are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes are also characteristic. researchgate.net
Dichlorophenyl Ring Vibrations: Aromatic C-H stretching also occurs above 3000 cm⁻¹. The C-Cl stretching vibrations are a key feature, usually found in the lower wavenumber region of the fingerprint area (typically below 800 cm⁻¹). nih.gov
Substitution Pattern: The out-of-plane C-H bending vibrations (900-675 cm⁻¹) are diagnostic of the substitution patterns on both aromatic rings.
Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to assign the observed vibrational bands with high accuracy. nih.govtandfonline.com
Table 3: Key Expected Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Technique |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretching | FT-IR, Raman |
| 1610-1580 | C=C and C=N Ring Stretching (Pyridine) | FT-IR, Raman |
| 1580-1450 | C=C Ring Stretching (Phenyl) | FT-IR, Raman |
| ~1000 | Ring Breathing Mode | Raman |
| 800-600 | C-Cl Stretching | FT-IR, Raman |
| 900-675 | Aromatic C-H Out-of-Plane Bending | FT-IR |
X-ray Crystallography of this compound and its Crystalline Forms
X-ray crystallography provides the most definitive solid-state structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice. While a crystal structure for this compound is not publicly available, analysis of related compounds like felodipine (B1672334) and other dichlorophenyl-pyridine derivatives offers significant insight. nih.govresearchgate.net In these structures, a common feature is a significant dihedral angle between the planes of the pyridine (or dihydropyridine) and dichlorophenyl rings. iucr.orgnih.gov
The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. scielo.br For this compound, several types of interactions are anticipated to play a role:
Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···N hydrogen bonds involving the pyridine nitrogen as an acceptor are plausible and have been observed in similar structures. researchgate.net
Halogen Bonding: The electron-deficient chlorine atoms can act as halogen bond donors, interacting with the electron-rich nitrogen atom or the π-system of an adjacent pyridine ring. These C-Cl···N or C-Cl···π interactions can be significant in directing the crystal packing.
π-π Stacking: Face-to-face or offset stacking between the aromatic pyridine and/or dichlorophenyl rings is a common interaction that contributes to the stabilization of the crystal lattice. researchgate.net
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal molecular arrangement and distinct physicochemical properties. scielo.br The phenomenon is common in rigid molecules like this compound.
The related drug felodipine, which contains the 4-(2,3-dichlorophenyl) group, is known to exist in at least four polymorphic forms. researchgate.net These polymorphs exhibit different thermal behaviors and stabilities. researchgate.netwisc.edu This strongly suggests that this compound itself has a high potential for polymorphism. Different crystallization conditions (e.g., solvent, temperature, rate of cooling) could lead to the isolation of different polymorphs. Characterization of these forms would typically involve techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and distinguish the various solid-state forms. researchgate.net
Conformational Analysis and Torsional Dynamics
The conformational landscape of this compound is primarily defined by the rotational orientation of the 2,3-dichlorophenyl group relative to the pyridine ring. This rotation around the C-C single bond connecting the two aromatic rings is subject to a delicate interplay of electronic and steric effects, which ultimately dictates the molecule's preferred three-dimensional structure and dynamic behavior.
While direct crystallographic or detailed computational studies specifically for this compound are not extensively available in the reviewed literature, a comprehensive understanding of its conformational preferences can be derived from research on structurally related biaryl systems, particularly other phenylpyridines and molecules containing a dichlorinated phenyl group.
The parent compound, 4-phenylpyridine (B135609), has been the subject of computational studies to determine its most stable conformation. These studies indicate that 4-phenylpyridine is not planar in the gas phase. Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level predict a potential energy minimum at a dihedral (twist) angle of approximately 36.7° between the phenyl and pyridine rings. rsc.org Other methods, such as the RHF method, have calculated a slightly larger angle of 43.5°. rsc.org This non-planar conformation arises from a balance between two opposing forces: the stabilizing effect of π-electron conjugation, which favors a coplanar arrangement, and the destabilizing steric repulsion between the ortho-hydrogens on the adjacent rings, which favors a twisted structure. nih.gov
The introduction of two chlorine atoms on the phenyl ring at the 2- and 3-positions, as in this compound, is expected to have a profound impact on this conformational equilibrium. The presence of a chlorine atom at the ortho-position (position 2) significantly increases the steric hindrance with the hydrogen atoms on the pyridine ring (at positions 3 and 5). This increased steric repulsion is a dominant factor that forces the molecule into a more twisted conformation compared to the unsubstituted 4-phenylpyridine. plos.org
Furthermore, studies on the rotational barriers of molecules containing a 2,3-dichlorophenyl group attached to other molecular frameworks provide insight into the torsional dynamics. For instance, in certain molecular rotor systems, the 2,3-dichlorophenyl group has been shown to face significant steric hindrance to rotation, with experimentally and computationally determined rotational barriers in the range of approximately 3.4 kcal/mol to 8.6 kcal/mol. researchgate.netmdpi.com These values underscore the substantial energy required to overcome the steric clash during rotation around the C-C bond. The barrier to rotation is influenced by the local environment and the degree of steric clash with neighboring atoms. researchgate.net
The conformational preference in related 3,5-dichlorophenyl derivatives has also been investigated, showing that the phenyl ring tends to adopt a conformation that minimizes steric interactions with the adjacent ring system. nih.gov For this compound, the lowest energy conformation would therefore be a twisted (non-planar) structure where the dihedral angle is significantly larger than that of 4-phenylpyridine to alleviate the steric strain introduced by the ortho-chloro substituent. The planar and perpendicular conformations represent high-energy transition states in the rotational pathway.
The following tables summarize key conformational data from related compounds, which can be used to infer the expected properties of this compound.
Interactive Data Table: Calculated Conformational Data for Phenylpyridine Systems
| Compound | Method | Calculated Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Reference |
| 4-Phenylpyridine | DFT (B3LYP/6-31G**) | 36.7 | Not Specified | rsc.org |
| 4-Phenylpyridine | RHF | 43.5 | Not Specified | rsc.org |
| Biphenyl | MP2 | 43.4 | ~2.0 | nih.gov |
Interactive Data Table: Rotational Barriers for Dichlorophenyl-Containing Molecules
| System | Barrier Type | Rotational Barrier (kcal/mol) | Reference |
| 2,3-Dichlorophenyl Rotor in TPP Inclusion Compound | Experimental (Dielectric Spectroscopy) | ~3.4 - 8.75 | researchgate.netmdpi.com |
| 2-(3,5-Dichlorophenyl)cyclohexane | Experimental (J method) | 2.0 ± 0.3 | nih.gov |
| 2-(3,5-Dichlorophenyl)-1,3-dithiane | Experimental (J method) | 2.2 ± 0.3 | nih.gov |
Computational Chemistry and Theoretical Studies on 4 2,3 Dichlorophenyl Pyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and analyze the electronic properties of molecules. These calculations can determine molecular geometries, energies, and orbital distributions, which are essential for understanding chemical behavior.
Density Functional Theory (DFT) has become a leading computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used to optimize molecular geometries, determining the most stable conformation (ground state) by finding the minimum energy structure. euacademic.orgresearchgate.net For molecules containing the dichlorophenyl-pyridine scaffold, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. niscair.res.in
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. euacademic.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide highly accurate predictions of molecular properties. rsc.org
While DFT is a workhorse for larger molecules, high-accuracy ab initio calculations are often applied to smaller, foundational molecules like pyridine (B92270) to benchmark other methods or to study specific interactions with high precision. rsc.org For instance, calculations at the MP2/cc-pVQZ and CCSD(T) levels have been used to determine the interaction energies between pyridine and water, providing detailed insights into hydrogen bonding. rsc.org Although computationally intensive, these methods are invaluable for establishing accurate reference data and for systems where electron correlation effects are particularly important. acs.org
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The MEP surface illustrates the electrostatic potential at different points on the molecule's electron density surface, providing a visual guide to its electrophilic and nucleophilic sites. researchgate.net
Typically, MEP maps use a color spectrum where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents areas of most positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com Green and yellow areas denote intermediate or near-zero potential. mdpi.com
For a molecule like 4-(2,3-dichlorophenyl)pyridine, the MEP map would be expected to show:
Negative Potential: Concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack or hydrogen bond donation. researchgate.net
Positive Potential: Located on the hydrogen atoms of the pyridine and phenyl rings.
Studies on related compounds confirm that MEP analysis is effective in identifying sites for hydrogen bonding and predicting how different molecular geometries might interact. niscair.res.inresearchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uklibretexts.org The energy and topology of these orbitals provide significant insight into a molecule's stability, reactivity, and electronic properties. mdpi.com
The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. euacademic.orgmdpi.com
Computational studies on analogous structures, such as the chalcone (B49325) derivative DCPP, have used DFT to calculate these values. The analysis helps in understanding intramolecular charge transfer and nonlinear optical (NLO) properties. niscair.res.in A lower HOMO-LUMO gap is often associated with enhanced NLO activity. niscair.res.in
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.52 |
| LUMO Energy | -2.28 |
| Energy Gap (ΔE) | 4.24 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. brehm-research.de MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological macromolecules, over a specific period. mdpi.com
For a compound like this compound, MD simulations could be employed to:
Analyze its conformational flexibility, particularly the rotation around the single bond connecting the phenyl and pyridine rings.
Study its interaction and binding stability within a protein's active site, as seen in studies of related dichlorophenylpyridine-based inhibitors. researchgate.net
Investigate its behavior in different solvent environments.
For example, MD simulations of related inhibitors targeting the furin protease revealed an induced-fit binding mechanism, where the protein undergoes significant conformational changes to accommodate the ligand. researchgate.net Such dynamic insights are crucial for drug design and are inaccessible through static calculations alone.
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict and help interpret various types of molecular spectra, including vibrational (FT-IR, FT-Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. dntb.gov.uatandfonline.com DFT calculations can accurately predict vibrational frequencies. These theoretical spectra are often compared with experimental results to validate the computational model and aid in the assignment of complex spectral bands. niscair.res.ineurjchem.com
In a study of a related chalcone, simulated FTIR spectra were generated from the DFT-optimized geometry. niscair.res.in A detailed assignment of the vibrational modes was achieved using Potential Energy Distribution (PED) analysis. niscair.res.in Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions, such as the HOMO to LUMO transition. mdpi.comsci-hub.se The strong correlation between calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and properties. researchgate.net
Derivatization Strategies and Analogue Development Based on 4 2,3 Dichlorophenyl Pyridine Scaffold
Design Principles for Structural Modification
The development of analogues based on the 4-(2,3-dichlorophenyl)pyridine scaffold is guided by established medicinal chemistry principles. A core concept is the use of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. researchgate.net The 4-arylpyridine motif is recognized as such a scaffold, forming the basis for numerous pharmacologically active compounds. researchgate.net
Key design principles include:
Scaffold Hopping: This strategy involves replacing a central molecular core with a novel one while retaining similar biological activity. For instance, novel SHP2 inhibitors were designed by modifying known inhibitor structures, leading to pyridine (B92270) derivatives with potent and selective activity. nih.gov
Structure-Activity Relationship (SAR) Guided Design: SAR studies are fundamental to understanding how specific structural features influence biological activity. Systematic modifications are made to the scaffold, such as altering substituents on the pyridine or phenyl rings, to probe interactions with biological targets. This approach has been used extensively in the development of 1,4-dihydropyridine (B1200194) (1,4-DHP) analogues and other derivatives to optimize potency and selectivity. nih.govkuleuven.benih.gov
Downstream Derivatization: A key strategy involves synthesizing a core intermediate that is designed for subsequent, facile modifications. A tosylated 1,4-DHP derivative, for example, was synthesized specifically as a versatile building block, enabling the creation of novel molecules such as radioligands or fluorescent probes through nucleophilic substitution of the tosylate group. kuleuven.bemdpi.com
Scaffold Hybridization: This approach involves linking the primary pharmacophore, such as the N-(2,3-dichlorophenyl)piperazine nucleus, to a secondary scaffold via a linker. This has been used to create bitopic ligands that can interact with multiple binding sites on a target, leading to compounds with unique pharmacological profiles. acs.org
Synthetic Approaches to Key this compound Derivatives
A variety of synthetic methodologies are employed to construct and functionalize the this compound core and its analogues. The choice of method depends on the desired final structure, particularly the nature of the pyridine ring (e.g., pyridine vs. 1,4-dihydropyridine).
A cornerstone for producing many analogues is the Hantzsch dihydropyridine (B1217469) synthesis . This multicomponent reaction is highly effective for creating the 1,4-DHP ring system. A notable variation involves a one-pot, three-component condensation, which has been used to generate libraries of fluorescent 1,4-DHP nucleoside analogues under solvent-free conditions. researchgate.net For the creation of non-symmetrical 1,4-DHPs, the Knoevenagel variation of the Hantzsch synthesis is often employed. kuleuven.be A specific example is the synthesis of a tosylated 1,4-DHP derivative, which begins with the Knoevenagel condensation of 2,3-dichlorobenzaldehyde (B127699) with an acetoacetate (B1235776) derivative, followed by a Michael addition and subsequent ring closure to form the dihydropyridine scaffold. kuleuven.be
For other classes of derivatives, modern coupling reactions are pivotal. Amide bond formation is frequently used to link the core scaffold to other molecular fragments. For example, BOP-Cl has been used as a coupling agent to synthesize an imidazo[1,2-a]pyridine (B132010) derivative by reacting an amine-functionalized 4-(2,3-dichlorophenyl)piperazine with a carboxylic acid. acs.org Similarly, 1,1'-carbonyldiimidazole (B1668759) (CDI) has been employed to activate a carboxylic acid for subsequent reaction with an amine to form complex bitopic ligands. acs.org
The table below summarizes synthetic approaches for key derivatives incorporating the this compound motif.
| Target Derivative Class | Key Precursors | Reaction Type | Reagents/Conditions | Ref. |
| 1,4-Dihydropyridines | 2,3-Dichlorobenzaldehyde, β-Ketoester, Ammonium (B1175870) Acetate (B1210297) | Hantzsch Condensation | Ba(NO₃)₂, microwave, solvent-free | researchgate.net |
| Non-symmetric 1,4-Dihydropyridines | 2,3-Dichlorobenzaldehyde, Acetoacetate derivative, Aminocrotonate | Knoevenagel/Michael/Cyclization | Methanol, reflux | kuleuven.be |
| Imidazo[1,2-a]pyridine Amides | 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-amine, Imidazo[1,2-a]pyridine-2-carboxylic acid | Amide Coupling | BOP-Cl, Triethylamine, CH₂Cl₂ | acs.org |
| Guanidino-pyridines | 6-(2,3-Dichlorophenyl)pyridin-2-amine, Di-tert-butyl dicarbonate | Guanidinylation | Not specified in abstract | mdpi.com |
| 1,4-Dioxane Carboxamides | 6,6-Diphenyl-1,4-dioxane-2-carboxylic acid, Amine-functionalized piperazine | Amide Coupling | 1,1'-Carbonyldiimidazole (CDI), THF | acs.org |
Structure-Property Relationships: Electronic, Steric, and Spectroscopic Implications in Derivatized this compound Analogues
The physical, chemical, and biological properties of this compound derivatives are intrinsically linked to their three-dimensional structure, which is dictated by the electronic and steric nature of their constituent atoms and functional groups.
Influence of Substituents on Electronic Properties
The electronic landscape of the this compound scaffold is complex, featuring an electron-deficient pyridine ring and a dichlorinated phenyl ring. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, which deactivates the ring toward electrophilic substitution compared to benzene. uoanbar.edu.iqgcwgandhinagar.com Conversely, this electron deficiency makes the α- and γ-positions of the pyridine ring susceptible to nucleophilic attack. gcwgandhinagar.com
Substituents introduced onto either ring can significantly modulate these properties:
Electron-Withdrawing Groups (EWGs): The two chlorine atoms on the phenyl ring are EWGs that decrease the electron density of the aromatic system. Further introduction of EWGs, such as nitro groups, onto related 1,4-DHP scaffolds has been shown to increase photosensitivity, leading to faster degradation under light. mdpi.com
Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkoxy or amino groups, can increase the electron density of the ring system, which can facilitate electrophilic substitution and alter the molecule's interaction with biological targets. libretexts.org
Halogens: In a study on 1,4-DHP derivatives, the presence of halogen substituents was found to confer high photostability, highlighting how electronic effects can directly influence key physical properties. mdpi.com
Steric Effects and Molecular Conformation
Steric hindrance plays a critical role in both the synthesis and final conformation of this compound analogues. The size of substituents can dictate the feasibility of reactions at adjacent positions and influence the preferred three-dimensional arrangement of the molecule. libretexts.org
The conformation of the molecule is crucial for its biological activity. In derivatives based on a 1,4-dihydropyridine ring, this central ring typically adopts a flattened boat-like conformation. researchgate.net The orientation of the 2,3-dichlorophenyl group relative to the plane of the DHP ring is a key conformational feature that influences how the molecule fits into a receptor's binding pocket. researchgate.net X-ray crystallography studies of complex derivatives provide precise conformational data; for instance, a spirocyclic derivative containing the 2,3-dichlorophenyl moiety revealed a twisted conformation for a central piperidine (B6355638) ring and a chair conformation for another. scirp.org The dihedral angle between aromatic systems is another important parameter, with small angles indicating a more planar, conjugated system. nih.gov
The spectroscopic data of these derivatives reflect their complex structures. NMR and IR spectroscopy are essential tools for confirming the successful synthesis and for elucidating the detailed structure of the final compounds.
The table below presents detailed spectroscopic data for a key synthetic intermediate, showcasing the characteristic signals observed in NMR analysis.
| Compound | Spectroscopic Data | Ref. |
| 3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | ¹H NMR (400 MHz, CDCl₃): δ = 7.73 (d, J = 8.3 Hz, 2H), 7.31 (d, J = 8.1 Hz, 2H), 7.26 (dd, J = 7.8 Hz, J = 1.5 Hz, 1H), 7.22 (dd, J = 7.9 Hz, J = 1.5 Hz, 1H), 7.05 (t, J = 7.9 Hz, 1H), 5.98 (br s, NH), 5.32 (s, 1H), 4.02-3.87 (m, 4H), 3.60 (s, 3H), 2.43 (s, 3H), 2.28 (s, 6H), 1.93 (p, J = 6.3Hz, 2H). | mdpi.com |
| ¹³C NMR (100 MHz, CDCl₃): δ = 167.9, 167.1, 148.2, 145.4, 144.9, 144.3, 133.0, 132.9, 130.7, 130.0, 129.7, 128.5, 128.0, 127.3, 103.7, 103.2, 67.3, 59.8, 51.0, 38.5, 28.4, 21.7, 19.8, 19.5. | mdpi.com | |
| IR (νₘₐₓ/cm⁻¹): 3336 (NH), 1354 (SO), 1172 (SO). | mdpi.com |
Development of Chemical Libraries for Focused Research
The this compound scaffold is an ideal starting point for the development of chemical libraries—large collections of related compounds—for use in drug discovery and chemical biology. Building libraries around privileged scaffolds is a recognized strategy for efficiently identifying potent and selective bioactive molecules. researchgate.net
The generation of such libraries allows for a systematic exploration of chemical space around the core scaffold. By varying substituents at different positions, researchers can comprehensively map the structure-activity and structure-property relationships. nih.govacs.org This approach accelerates the discovery of lead compounds and the optimization of their properties.
Examples of focused libraries based on related scaffolds include:
A library of fluorescent 1,4-dihydropyridine nucleoside analogues, synthesized to serve as biochemical probes. researchgate.net
A library of 1,2,3-triazolyl-pyridine hybrids, which were screened for antimicrobial activity against several human pathogens. researchgate.net
Collections of derivatives synthesized to target specific enzymes, such as SHP2 or PDE4B, allowing for the identification of highly potent and selective inhibitors. nih.govnih.gov
These libraries are invaluable tools for identifying novel research probes and potential therapeutic leads, leveraging the versatile and synthetically accessible nature of the this compound framework.
Applications of 4 2,3 Dichlorophenyl Pyridine and Its Derivatives in Chemical Sciences
Role as Synthetic Intermediates and Versatile Building Blocks
The 4-(2,3-dichlorophenyl)pyridine core is a pivotal component in the synthesis of a multitude of more complex molecules, particularly within the realm of medicinal chemistry and heterocyclic synthesis. Its utility as a versatile building block stems from the reactivity of both the pyridine (B92270) ring and the dichlorophenyl group, allowing for a wide array of chemical transformations.
Derivatives of this compound are key intermediates in the synthesis of various fused heterocyclic systems. For instance, it is a precursor for creating pyrazolo[3,4-b]pyridine scaffolds, which have been investigated for their neuroprotective potential. nih.gov The synthesis of these complex structures often involves multi-component reactions where the dichlorophenylpyridine moiety provides a foundational framework. scirp.org Furthermore, this chemical has been utilized in the preparation of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class of compounds with notable biological activities. tandfonline.com
In the pharmaceutical industry, dihydropyridine (B1217469) derivatives containing the 4-(2,3-dichlorophenyl) group are of significant interest. For example, (4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester serves as an intermediate in the synthesis of Felodipine (B1672334), a calcium channel blocker used to treat hypertension. The synthesis of such compounds often relies on the Hantzsch pyridine synthesis or its variations, where 2,3-dichlorobenzaldehyde (B127699) is a key starting material to introduce the 4-(2,3-dichlorophenyl) substituent.
The versatility of this compound is further demonstrated by its use in constructing inhibitors for enzymes like SHP2, a protein tyrosine phosphatase implicated in various cancers. kaust.edu.sagoogle.com In these applications, the this compound structure is strategically modified to create potent and selective inhibitors. kaust.edu.sagoogle.com The synthesis of these inhibitors often involves scaffold hopping techniques, where the pyridine core provides a rigid and tunable platform for appending other functional groups. google.com
Below is a table summarizing some of the heterocyclic systems synthesized using this compound and its derivatives as building blocks.
| Target Heterocyclic System | Synthetic Application/Significance |
| 1,4-Dihydropyridines | Intermediates for calcium channel blockers (e.g., Felodipine) |
| Pyrido[2,3-d]pyrimidines | Scaffolds for potential EGFR inhibitors and apoptosis inducers |
| Pyrazolo[3,4-b]pyridines | Investigated for neuroprotective properties |
| Imidazo[4,5-c]pyridines | Building blocks for further chemical synthesis |
| Thiazolo[5,4-c]pyridines | Core structures in pharmacologically relevant molecules |
| Fused Chromeno-pyridines | Synthesis of complex polycyclic systems |
Applications in Materials Science
The distinct electronic characteristics of the this compound unit, arising from the electron-withdrawing nature of the chlorine atoms and the π-system of the aromatic rings, make it an attractive component for the design of advanced materials.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
While direct applications of this compound in commercial OLEDs are not widely documented, research on closely related compounds highlights the potential of this structural motif. Pyridine derivatives are frequently employed in optoelectronic materials due to their electron-transporting capabilities and their ability to coordinate with emissive metal centers. rsc.orgrsc.org
For instance, studies on 4-(2,4-dichlorophenyl)-2-methylpyridine have been conducted to explore its electronic and non-linear optical (NLO) properties. researchgate.net Such research provides insight into how the dichlorophenyl substitution pattern influences the optoelectronic characteristics of the pyridine core. researchgate.net The investigation of pyridine-furan, pyridine-pyrrole, and pyridine-thiophene oligomers through DFT studies further elaborates on the tunability of optoelectronic properties in pyridine-based helical structures. researchgate.net
Furthermore, iridium(III) complexes containing fluorinated phenylpyridine ligands, such as 2-(2,4-difluorophenyl)pyridine, have been successfully used as phosphorescent dopants in highly efficient OLEDs. nih.govrsc.org These complexes demonstrate how modifying the electronic properties of the phenylpyridine ligand can tune the emission color and efficiency of the device. nih.gov The α-carboline heterocycle, which can be synthesized from pyridyl precursors, has also found utility as a building block in optoelectronic materials. orgsyn.org The development of materials like phenanthroimidazole derivatives bearing dichlorophenyl groups for OLEDs further underscores the relevance of this class of compounds in the field. nih.gov
Liquid Crystals and Smart Materials
The rigid, rod-like structure inherent to many phenylpyridine derivatives makes them suitable candidates for the construction of liquid crystalline materials. The introduction of a pyridine ring into a mesogenic core can influence the material's mesomorphic properties, such as the thermal stability and the type of liquid crystal phase exhibited. researchgate.net
Research has shown that 1,4-dihydropyridine (B1200194) derivatives incorporating a 4-(2,3-dichlorophenyl) group can exhibit liquid crystalline behavior. deepdyve.com The specific arrangement and intermolecular interactions of these molecules lead to the formation of ordered, yet fluid, phases. The study of Schiff base liquid crystals has also demonstrated the impact of a terminal pyridine moiety on the mesomorphic characteristics and thermal stabilities of the resulting materials. kaust.edu.sa The polarity and ability of the pyridyl group to form hydrogen bonds can significantly affect the self-assembly of the molecules into liquid crystalline phases. researchgate.net
The table below summarizes the types of liquid crystal phases observed in some pyridine-containing compounds.
| Compound Class | Observed Mesophase(s) |
| 1,4-Dihydropyridine derivatives | Nematic, Smectic |
| Pyridyl-based Schiff bases | Nematic, Smectic A |
| Chalcone-Schiff base derivatives | Nematic, Smectic |
Polymer Chemistry and Polymerizable Monomers
The this compound scaffold can be incorporated into polymeric structures to impart specific thermal, electronic, or functional properties. While the direct polymerization of this compound itself is not common, its derivatives can be designed as monomers for various polymerization techniques.
For example, pyridine-containing polymers are promising for applications such as contaminant capture and the self-assembly of block copolymers. nih.gov The synthesis of pyridinonorbornene monomers, which can undergo well-controlled ring-opening metathesis polymerization (ROMP), offers a pathway to high glass-transition temperature polymers. nih.gov
Studies on the copolymerization of N-(dichlorophenyl) maleimides with other monomers like methyl methacrylate (B99206) demonstrate how dichlorophenyl-containing units can be integrated into polymer chains. researchgate.net Furthermore, a patent describes the synthesis of polymers with heterocyclic side groups, including 3-(2,5-dichlorophenyl)-pyridine, for various applications. tandfonline.com The synthesis of pyridine-based polybenzimidazoles has also been explored for use in high-temperature polymer electrolyte membrane fuel cells, where the pyridine moiety enhances the basicity and, consequently, the proton conductivity of the material. benicewiczgroup.com Additionally, a magnetic porous organic polymer has been used as a catalyst in the synthesis of hybrid pyridines, including a 4-(2,4-dichlorophenyl) derivative. nih.gov
Coordination Chemistry and Ligand Design
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal ions. This property allows for its use as a ligand in the design of metal complexes and coordination polymers with diverse structures and functionalities.
The field of crystal engineering utilizes such coordination interactions to construct ordered supramolecular architectures. scirp.orgotago.ac.nzresearchgate.net The specific geometry and electronic nature of the this compound ligand can influence the resulting structure and properties of the metal-organic assembly. rsc.org
Metal Complexes with this compound Ligands
While simple complexes with this compound as the sole ligand are not extensively documented, numerous examples exist where this moiety is part of a larger, multidentate ligand system. These more complex ligands are then used to form coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netwikipedia.orgrsc.org
For instance, coordination polymers have been synthesized using ligands that incorporate a dichlorophenyl-substituted pyridine unit. One such example involves a ligand, 3,3′-(4-(4-cyanophenyl)pyridine-2,6-diyl)bis(1-(2,6-dichlorophenyl)-1H-pyrazol-5-olate), which forms coordination polymers with iron(III) and silver(I). mdpi.com In another case, a uranyl complex was synthesized with a 2,6-bis(5-(2,6-dichlorophenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine ligand, demonstrating a distorted octahedral geometry. nih.gov
The synthesis of a silver(I) coordination polymer with 2,6-dichlorophenylacetic acid and a flexible bis(4-pyridyl)propane ligand further illustrates the construction of two-dimensional networks through metal-ligand coordination and Ag-Ag interactions. researchgate.net These examples showcase how the dichlorophenylpyridine motif can be a crucial component in the design of ligands for creating functional coordination materials with specific structural and photoluminescent properties. rsc.orgrsc.org
The table below lists some examples of metal complexes and coordination polymers formed with ligands derived from dichlorophenyl-substituted pyridines.
| Metal Ion(s) | Ligand Containing Dichlorophenyl-Pyridine Moiety | Resulting Structure Type |
| Fe(III), Ag(I) | 3,3′-(4-(4-cyanophenyl)pyridine-2,6-diyl)bis(1-(2,6-dichlorophenyl)-1H-pyrazol-5-olate) | Coordination Polymer |
| U(VI) | 2,6-bis(5-(2,6-dichlorophenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine | Mononuclear Complex |
| Ag(I) | 2,6-dichlorophenylacetic acid (in conjunction with a bipyridyl linker) | 2D Coordination Polymer |
| Mn(II), Co(II) | Poly(vinyl alcohol-nicotinic acid) copolymer (with dichlorophenyl precursor) | Metal-Polymer Complex |
Catalytic Applications of Metal-4-(2,3-Dichlorophenyl)pyridine Complexes
The coordination of pyridine-based ligands to metal centers is a cornerstone of modern catalysis, enabling a vast array of organic transformations. The electronic properties of the pyridine ring can be finely tuned by substituents, which in turn modulates the catalytic activity of the resulting metal complex. The presence of an electron-withdrawing 2,3-dichlorophenyl group on the pyridine ring, as in this compound, is expected to decrease the electron density on the nitrogen atom. This modification can influence the stability and reactivity of the metal complex, impacting its performance in catalytic cycles.
Palladium complexes bearing pyridine-based ligands are particularly renowned for their efficacy as precatalysts in cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. nih.govdergipark.org.trmdpi.com Research into various substituted pyridine ligands has shown that ligand basicity is a significant, though not sole, factor influencing catalytic efficiency. nih.gov For instance, in the carbonylation of nitrobenzene (B124822) catalyzed by [PdL₂Cl₂] complexes, an increase in reaction yield was observed when more basic pyridine ligands were used. nih.gov Conversely, for the this compound ligand, the strong electron-withdrawing nature of the dichlorophenyl group reduces the basicity of the pyridine nitrogen. This can lead to more labile metal-ligand bonds, potentially facilitating certain steps in a catalytic cycle, such as reductive elimination. Palladium(II) complexes with functionalized pyridine ligands have proven to be versatile and efficient precatalysts for both Suzuki-Miyaura and Heck cross-coupling reactions under relatively mild conditions. nih.gov
While direct catalytic applications of metal complexes of the parent this compound are not extensively detailed in the reviewed literature, the catalytic activity of closely related structures provides significant insight. For example, manganese porphyrin complexes, specifically Mn(III) meso-tetrakis(2,3-dichlorophenyl)porphyrin, have been successfully employed as catalysts. These complexes demonstrate high activity in the cycloaddition of CO₂ with epoxides to form cyclic carbonates, highlighting the catalytic potential of the dichlorophenyl moiety when incorporated into a macrocyclic ligand structure. researchgate.net
Furthermore, derivatives of 2,3-dichlorophenyl-substituted pyridines have been synthesized for catalytic purposes. In one study, 2-[2,3-Di(tert-butoxycarbonyl)guanidino]-6-(2,3-dichlorophenyl)pyridine was synthesized as part of a series to develop novel kinase inhibitors, demonstrating the successful incorporation of this substituted pyridine into more complex molecular architectures. mdpi.com Although the primary application was not catalysis, the synthetic accessibility of such compounds opens avenues for their exploration as ligands. Similarly, palladium complexes featuring phosphorus ylide ligands containing a dichlorophenyl group have been synthesized and characterized. A seven-membered palladacycle with a ligand containing a 2,4-dichlorophenyl group proved to be an excellent catalyst for Suzuki cross-coupling reactions between various aryl halides and phenylboronic acid. researchgate.net
The table below summarizes findings for catalytic systems involving derivatives containing the dichlorophenylpyridine structural motif.
Table 1: Catalytic Applications of Metal Complexes with Dichlorophenyl-Containing Ligands
| Catalyst/Ligand System | Metal Center | Catalytic Reaction | Key Findings |
|---|---|---|---|
| Mn(III) meso-tetrakis(2,3-dichlorophenyl)porphyrin researchgate.net | Mn | Cycloaddition of CO₂ and epoxides | Highly active for the formation of cyclic carbonates. |
| [RC(O)CH=PPh₂(CH₂)₂PPh₂=CHC(O)R]PdCl₂ (R = 2,4-dichlorophenyl) researchgate.net | Pd | Suzuki cross-coupling | The complex is an excellent catalyst for reactions involving various aryl halides. |
Sensing and Analytical Probes for Chemical and Environmental Detection
The unique electronic and photophysical properties of pyridine derivatives make them attractive scaffolds for the development of chemical sensors and analytical probes. The introduction of specific substituents allows for the tuning of their interaction with target analytes, often resulting in a measurable optical response, such as a change in fluorescence or color. The this compound framework, combining an electron-deficient pyridine ring with a halogenated aromatic system, possesses features conducive to creating selective and sensitive probes.
Derivatives incorporating the dichlorophenylpyridine motif have been explored for the detection of various chemical species. For instance, a novel fluorescent probe for the specific recognition of copper ions (Cu²⁺) was developed based on a dithieno[2,3-b]pyridine-fused BODIPY core. researchgate.net A derivative in this series bearing a 2,3-dichlorophenyl moiety showed high inhibitory activity against the BACE1 enzyme, demonstrating the successful functionalization of this scaffold. researchgate.net The development of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET), where the interaction with the analyte modulates the fluorescence of the probe.
Pyridine-functionalized Schiff-base chemosensors have been synthesized for the detection of hazardous nitro-aromatic compounds, such as 2,4,6-Trinitrophenol (TNP), in environmental and biological samples. nih.gov These sensors operate via a "turn-off" fluorescence mechanism, where the presence of the electron-deficient TNP quenches the sensor's fluorescence. The sensing efficiency is influenced by the electron density of the chemosensor; intentional structural modifications can enhance the interaction with the analyte. nih.gov While not using this compound directly, these studies establish that pyridine-based probes are highly effective for detecting environmentally relevant pollutants. nih.gov
The utility of the dichlorophenyl group in sensing is also seen in other systems. A Schiff base containing a 2,4-dichlorophenyl group was synthesized for the detection of palladium (Pd²⁺) ions. scribd.com Similarly, triphenylene (B110318) derivatives modified with pyridine have been synthesized and evaluated as chemosensors for the detection of the pharmaceutical compound diclofenac (B195802). researchgate.net The sensing mechanism was attributed to an inner filter effect, where the absorption spectrum of diclofenac overlaps with the excitation spectrum of the pyridine-based sensor, leading to fluorescence quenching. researchgate.net
The following table provides an overview of sensing applications using probes containing pyridine and dichlorophenyl functionalities.
Table 2: Sensing and Analytical Applications of Dichlorophenyl and Pyridine-Containing Probes
| Sensor/Probe | Target Analyte | Detection Principle/Mechanism | Key Findings |
|---|---|---|---|
| Pyridine-functionalized Schiff-base chemosensors nih.gov | 2,4,6-Trinitrophenol (TNP) | Fluorescence quenching (PET/RET) | Effective for detecting hazardous nitro-aromatics in water and cellular matrices. nih.gov |
| Pyridine-modified triphenylene derivatives researchgate.net | Diclofenac | Fluorescence quenching (Inner Filter Effect) | Offers a simple and cost-effective method for drug detection in solution. researchgate.net |
| Dithieno[2,3-b]pyridine-fused BODIPY derivative with 2,3-dichlorophenyl moiety researchgate.net | BACE1 enzyme (inhibition assay) | Not specified (activity assay) | Demonstrates potent inhibitory activity, highlighting the utility of the scaffold. researchgate.net |
Advanced Analytical Methodologies for the Detection and Quantification of 4 2,3 Dichlorophenyl Pyridine
Chromatographic Separation Techniques (e.g., HPLC, GC) with Advanced Detectors (e.g., MS, UV-Vis)
Chromatographic techniques are the cornerstone for separating 4-(2,3-dichlorophenyl)pyridine from complex matrices, including starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized methods, often paired with advanced detectors for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a prevalent technique for the analysis of moderately polar compounds like this compound. In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For related, more complex structures such as felodipine (B1672334), which contains the 4-(2,3-dichlorophenyl) moiety, specific isocratic and gradient HPLC methods have been developed. researchgate.net Detection is commonly achieved using UV-Vis spectrophotometry, where the wavelength is set to a maximum absorbance (λmax) of the analyte, such as 236 nm, 254 nm, or 275 nm, to ensure high sensitivity. researchgate.net Preparative HPLC is also employed for the purification of such compounds on a larger scale. google.com
Gas Chromatography (GC): GC is particularly suitable for the analysis of volatile and thermally stable compounds. For this compound, a GC system equipped with a capillary column (e.g., a non-polar or medium-polarity phase) would be used to separate it from other volatile components. The sample is vaporized in a heated inlet and carried through the column by an inert carrier gas, such as helium or hydrogen. orslabs.comcoresta.org The separation is based on the compound's boiling point and its interaction with the stationary phase. For detection, a Flame Ionization Detector (FID) can be used for general-purpose quantification, while a Mass Spectrometer (MS) provides definitive identification. service.gov.uk
Table 1: Example HPLC Parameters for Analysis of Related Dichlorophenyl-Pyridine Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Reversed-phase C18 (250x4.6 mm) | Reversed-phase C18 | C18 |
| Mobile Phase | Acetonitrile: 20 mM Ammonium (B1175870) Acetate (B1210297) (pH 4.5) (80:20 v/v) researchgate.net | Methanol: 0.055M Phosphate Buffer (pH 3.0) (83:17 v/v) researchgate.net | Acetonitrile: KH2PO4 (60:40 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net | - | 1.0 mL/min researchgate.net |
| Detection | UV at 236 nm researchgate.net | UV at 275 nm researchgate.net | - |
| Internal Standard | Not specified | Disulfiram researchgate.net | Not specified |
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique, particularly advantageous for analyzing small sample volumes and for separating charged species or closely related isomers. chromsoc.jp In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte buffer under a high-voltage electric field. usp.org Analytes migrate at different velocities based on their charge-to-size ratio, allowing for efficient separation. nih.gov
For a compound like this compound, which is a weak base, Capillary Zone Electrophoresis (CZE) would be the most common mode. By adjusting the pH of the background electrolyte to below the pKa of the pyridine (B92270) nitrogen, the compound becomes protonated and can be separated as a cation. This technique is highly efficient and can resolve impurities with very similar structures that may be difficult to separate by HPLC. usp.org The use of additives to the buffer, such as organic solvents or cyclodextrins, can further enhance selectivity and resolution. usp.org Detection is typically performed on-capillary using a UV-Vis detector.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the definitive identification and quantification of volatile and semi-volatile compounds. epa.gov After components are separated by the GC, they enter the ion source of the mass spectrometer (e.g., Electron Impact ionization), where they are fragmented into characteristic patterns. coresta.org The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification by comparison to spectral libraries. orslabs.comjchr.org This is crucial for identifying unknown impurities or confirming the presence of this compound in complex environmental or reaction matrices. service.gov.uk The instrument can be operated in full-scan mode to identify unknowns or in selected ion monitoring (SIM) mode for highly sensitive quantification of the target analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for non-volatile or thermally labile compounds. After separation on the LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In an MS/MS system (like a triple quadrupole), a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix and allowing for quantification at very low levels. This is particularly useful for trace-level impurity analysis in drug substances. americanpharmaceuticalreview.com
Quantitative Spectroscopic Methods (e.g., Quantitative NMR, UV-Vis Spectrophotometry)
Spectroscopic methods can provide direct quantitative information, sometimes without the need for chromatographic separation.
Quantitative NMR (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity or concentration of a substance. ethz.ch Unlike chromatography, qNMR is a direct method where the signal intensity is directly proportional to the number of atomic nuclei, requiring no calibration curve with the analyte itself. ox.ac.uk For a ¹H qNMR experiment, a precisely weighed sample of this compound is dissolved in a deuterated solvent along with a known amount of a certified internal standard. acs.org The purity of the analyte is calculated by comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a signal from the internal standard. ox.ac.ukeurl-pesticides.eu Key experimental parameters such as pulse program, relaxation delay, and number of scans must be carefully optimized to ensure accurate and precise results. acs.org
Table 2: General Experimental Guidelines for Quantitative ¹H NMR (qNMR)
| Parameter | Guideline | Purpose |
|---|---|---|
| Internal Standard | High purity (>99%), chemically stable, with signals that do not overlap with the analyte. ox.ac.uk | Provides a reference for quantification. |
| Solvent | Deuterated solvent that fully dissolves both analyte and standard. ethz.ch | Provides the magnetic field lock and avoids large solvent signals. |
| Sample Preparation | Accurate weighing (e.g., microbalance) of both analyte and standard into the same vial. ethz.ch | Ensures metrological traceability. |
| Pulse Program | Single pulse with a calibrated 90° pulse width. acs.org | Ensures uniform excitation across all frequencies. |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the protons being quantified. | Allows for full relaxation of nuclei between pulses, ensuring signal intensity is directly proportional to concentration. |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (S/N > 100) for the signals being integrated. eurl-pesticides.eu | Improves precision of the measurement. |
UV-Vis Spectrophotometry: UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantifying a compound in a solution, provided it is the only component that absorbs at the selected wavelength. nih.gov The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. unchainedlabs.com To quantify this compound, a calibration curve would be prepared by measuring the absorbance of several standard solutions of known concentrations at its λmax. nih.gov The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The aromatic pyridine ring and the dichlorophenyl group result in strong UV absorption, typically in the 230-280 nm range. libretexts.org
Method Validation and Quality Control in Analytical Studies
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. demarcheiso17025.com It is a regulatory requirement in many industries and ensures the reliability, accuracy, and precision of analytical data. npra.gov.myofnisystems.com For the methods described above, validation would involve assessing several key performance characteristics as defined by guidelines like those from the International Council for Harmonisation (ICH). europa.eu
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. europa.eu In chromatography, this is often demonstrated by separating the main analyte peak from all other peaks with a certain resolution. demarcheiso17025.com
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ofnisystems.com This is typically evaluated by a linear regression analysis of at least five concentrations.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spike-recovery experiments. demarcheiso17025.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (same conditions), intermediate precision (within-laboratory variations), and reproducibility (between laboratories). ofnisystems.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio, typically 3:1. europa.eu
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ofnisystems.com The signal-to-noise ratio is commonly 10:1.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. americanpharmaceuticalreview.comofnisystems.com
Emerging Research Directions and Future Perspectives for 4 2,3 Dichlorophenyl Pyridine Chemistry
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
In the context of drug discovery, where dichlorophenylpyridine derivatives have shown promise, ML models can analyze vast datasets to predict the biological activity and potential off-target effects of novel analogues. nih.gov For instance, AI can be employed to design new 4-(2,3-dichlorophenyl)pyridine derivatives with enhanced potency as furin inhibitors, a target for broad-spectrum antiviral therapeutics. nih.govresearchgate.netresearchgate.net By learning from existing structure-activity relationship (SAR) data, these algorithms can identify novel substitution patterns that optimize binding affinity and selectivity, potentially leading to more effective drug candidates. researchgate.net
Table 1: Applications of AI/ML in this compound Research
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Drug Discovery | Predictive Modeling | Forecast bioactivity, toxicity, and pharmacokinetic profiles of new derivatives. nih.gov |
| Generative Design | Create novel molecular structures with optimized properties for targets like furin. nih.govnih.gov | |
| Chemical Synthesis | Retrosynthesis Planning | Identify novel, efficient, and cost-effective synthetic routes. chemical.ai |
| Reaction Optimization | Predict optimal reaction conditions (temperature, solvent, catalyst) for higher yields. |
| Process Automation | Robotic Synthesis | Enable high-throughput synthesis and screening of compound libraries. sciencedaily.com |
Sustainable Chemical Processes and Resource Efficiency for this compound Production
The principles of green chemistry are increasingly critical in modern organic synthesis. Future research on this compound will likely focus on developing more sustainable and resource-efficient production methods. Traditional multi-step syntheses often involve harsh reagents, toxic solvents, and significant waste generation.
Emerging strategies that could be applied to this compound include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products, representing a significant green chemistry tool. acs.org
Solvent- and Halide-Free Reactions: The development of synthetic methods that eliminate the need for hazardous solvents and halide-based reagents is a key goal. For example, C-H functionalization of pyridine (B92270) N-oxides offers a pathway to substituted pyridines without these environmental liabilities. rsc.org
Catalytic Processes: Utilizing efficient catalysts, such as those based on periodic mesoporous organosilicas containing pyridine moieties, can enable reactions under milder conditions with greater atom economy. mdpi.com
The synthesis of prothiofos, which involves a 2,4-dichlorophenol (B122985) intermediate, highlights the industrial relevance of related structures and the potential for applying greener esterification and coupling reactions. wikipedia.org By adopting these sustainable practices, the environmental footprint of producing this compound and its derivatives can be substantially minimized.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond established synthetic methodologies, future research will delve into novel reactivity patterns to functionalize the this compound scaffold in new ways. The inherent electronic properties of the pyridine and dichlorophenyl rings offer fertile ground for exploring modern synthetic transformations.
A key area of interest is late-stage functionalization . This involves modifying a complex molecule, like a drug candidate, in the final steps of its synthesis. This approach allows for the rapid generation of a diverse library of analogues from a common intermediate, which is invaluable for optimizing biological activity. Techniques like C-H activation could be used to selectively introduce new functional groups onto either the pyridine or the dichlorophenyl ring, a strategy that is more atom-economical than traditional cross-coupling methods requiring pre-functionalized starting materials. rsc.org
Unconventional transformations, such as those driven by photochemistry or electrochemistry, also offer new synthetic possibilities. sciencedaily.com These methods can enable reactions that are difficult to achieve through conventional thermal means, potentially unlocking new chemical space for derivatives of this compound. For example, photochemical synthesis could be used to construct complex heterocyclic systems incorporating the dichlorophenylpyridine core.
Development of Next-Generation Functional Materials Incorporating the this compound Scaffold
While much of the research on dichlorophenylpyridines has been in medicinal chemistry, the unique electronic and structural features of the this compound scaffold make it an attractive building block for new functional materials.
The electron-deficient nature of the pyridine ring combined with the electron-withdrawing chlorine atoms on the phenyl ring can impart specific optoelectronic properties. Potential applications in materials science include:
Organic Electronics: Incorporation into organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic cells. The dichlorophenylpyridine moiety could serve as an electron-transporting or emissive component.
Sensors: The pyridine nitrogen atom can act as a coordination site for metal ions, making these scaffolds candidates for chemosensors. Binding of a target analyte could induce a change in fluorescence or color.
Catalysis: As demonstrated with pyridine-based organosilicas, the pyridine unit can be a key component in heterogeneous catalysts. mdpi.com The this compound structure could be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create catalysts with tailored activity and selectivity.
This shift from a biological to a materials focus represents a significant opportunity to expand the utility of the this compound core.
Challenges and Opportunities in the Broader Field of Dichlorophenylpyridine Research
The research landscape for dichlorophenylpyridines is filled with both significant challenges and promising opportunities.
Challenges:
Target Specificity and Off-Target Effects: As with many kinase inhibitors and receptor modulators, achieving high selectivity remains a challenge. For example, early cannabinoid-1 receptor inverse agonists based on related structures showed off-target activity at the hERG channel, a common issue in drug development. nih.gov
Synthetic Complexity: The synthesis of specifically substituted dichlorophenylpyridines can be complex and may require multi-step procedures, impacting cost and scalability. acs.org
Resistance Mechanisms: In applications like antivirals, the potential for pathogens to develop resistance to single-target agents is a constant concern. nih.gov
Translational Gap: Moving from a potent hit in an in vitro assay to a safe and effective clinical drug is a major hurdle in pharmaceutical research, requiring extensive preclinical and clinical studies. nih.gov
Opportunities:
Induced-Fit Binding: The discovery that some (3,5-dichlorophenyl)pyridine derivatives inhibit furin through an induced-fit mechanism that exposes a new binding pocket presents a major opportunity for structure-based drug design. nih.govresearchgate.netacs.org This allows for the rational design of highly potent and selective inhibitors.
Broad-Spectrum Applications: The role of targets like furin in a wide range of diseases, including viral infections, suggests that inhibitors based on the dichlorophenylpyridine scaffold could have broad therapeutic potential. researchgate.netresearchgate.net
Polypharmacology: Designing molecules that intentionally interact with multiple targets can lead to enhanced efficacy for complex diseases. nih.gov The dichlorophenylpyridine scaffold could be optimized for specific polypharmacological profiles.
New Therapeutic Areas: While research has focused on areas like antivirals and obesity, the diverse biological activities of pyridine derivatives suggest that this compound analogues could be explored for other indications, such as anticancer agents targeting topoisomerase. nih.govnih.gov
Table 2: Summary of Challenges and Opportunities in Dichlorophenylpyridine Research
| Category | Description |
|---|---|
| Challenge | Achieving high target selectivity and avoiding off-target effects like hERG inhibition. nih.gov |
| Challenge | Overcoming complex synthetic pathways to allow for cost-effective, large-scale production. acs.org |
| Challenge | Addressing the potential for target-based resistance in antimicrobial or antiviral applications. nih.gov |
| Opportunity | Exploiting unique binding modes, such as induced-fit mechanisms, for rational drug design. nih.gov |
| Opportunity | Developing broad-spectrum therapeutics by targeting enzymes like furin, which are involved in multiple pathologies. researchgate.netacs.org |
| Opportunity | Exploring the scaffold for new applications in functional materials science beyond medicine. mdpi.com |
Q & A
Q. What are the optimized synthetic routes for preparing 4-(2,3-dichlorophenyl)pyridine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound derivatives often involves multi-step procedures. For example, methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate (CAS 105383-68-4) can be synthesized via nucleophilic substitution or cross-coupling reactions. A general approach includes:
Substrate preparation : Use 2,3-dichlorophenylboronic acid in Suzuki-Miyaura coupling with halogenated pyridine precursors under palladium catalysis .
Esterification : Introduce methyl or ethyl esters via nucleophilic acyl substitution under basic conditions (e.g., NaOH in dichloromethane) .
Yield optimization requires strict control of temperature (e.g., 100°C for coupling reactions), stoichiometric ratios of reagents, and inert atmospheres to prevent side reactions. Purification often involves column chromatography or recrystallization, with yields typically ranging from 60–85% depending on substituent steric effects .
Q. How can researchers characterize the structural and physicochemical properties of this compound derivatives?
- Methodological Answer : Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the 2,3-dichlorophenyl group shows distinct aromatic proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 310.18 g/mol for methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate) .
- Chromatography : HPLC or GC-MS assesses purity (>99% for pharmaceutical intermediates) .
- Physicochemical Analysis : LogP (4.29) and polar surface area (PSA: 64.63 Ų) predict bioavailability and solubility .
Storage at -20°C in inert solvents (e.g., DMSO) prevents degradation .
Advanced Research Questions
Q. How can impurities in this compound-based pharmaceuticals be identified and quantified?
- Methodological Answer : Impurity profiling involves:
- Synthetic Byproduct Analysis : For clevidipine butyrate, impurities like dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 79925-38-5) arise from incomplete esterification. These are detected via LC-MS with a C18 column and acetonitrile/water gradient .
- Degradation Studies : Accelerated stability testing under heat/light identifies hydrolyzed or oxidized products. For example, acidic conditions may cleave ester groups, forming carboxylic acid derivatives .
- Quantitative NMR (qNMR) : Validates impurity levels against pharmacopeial standards (e.g., EP/ICH guidelines) .
Q. What strategies are effective for resolving enantiomers in 4-(2,3-dichlorophenyl)dihydropyridine derivatives?
- Methodological Answer : Chiral separation techniques include:
- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. For (S)-felodipine (CAS 72509-76-3), enantiomeric excess (>99%) is achieved via preparative HPLC .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives resolves racemic mixtures .
- Dynamic Kinetic Resolution : Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) minimizes racemization during dihydropyridine ring formation .
Q. How do structural modifications to the this compound scaffold influence biological activity in calcium channel antagonists?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Substituent Effects : Methyl groups at positions 2 and 6 (e.g., felodipine) enhance voltage-dependent L-type calcium channel blockade, reducing vascular resistance .
- Ester Moieties : Isopropyl or methoxycarbonyl groups at position 3 improve metabolic stability. For example, replacing methyl with oxadiazole (CAS 166432-28-6) increases potency 10-fold .
- Dihydropyridine Ring Conformation : Planar 1,4-dihydropyridine rings optimize binding to hydrophobic pockets in Cav1.2 channels .
In vitro assays (e.g., patch-clamp electrophysiology) and molecular docking (PDB: 6JPA) validate these modifications .
Q. How can contradictory data in impurity quantification or synthetic yields be resolved?
- Methodological Answer : Contradictions often arise from:
- Analytical Variability : Cross-validate methods (e.g., LC-MS vs. GC-MS) using certified reference materials (CRMs) .
- Reaction Scale Differences : Pilot-scale syntheses may yield lower purity due to heat transfer inefficiencies vs. small-scale reactions .
- Environmental Factors : Moisture-sensitive intermediates (e.g., dihydropyridines) require strict anhydrous conditions; Karl Fischer titration ensures solvent dryness .
Statistical tools (e.g., Design of Experiments, DoE) optimize parameters like temperature and catalyst loading to reconcile yield discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
